2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide
Description
2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE is a complex organic compound featuring a spiro[5.5]undecane ring system. This compound is notable for its unique structural framework, which includes a spirocyclic core, making it an interesting subject for research in various scientific fields.
Properties
Molecular Formula |
C20H25N3O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-5-N-phenyl-3-azaspiro[5.5]undeca-2,4-diene-1,5-dicarboxamide |
InChI |
InChI=1S/C20H25N3O2S/c1-13-15(18(25)23-14-9-5-3-6-10-14)20(11-7-4-8-12-20)16(17(21)24)19(22-13)26-2/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H2,21,24)(H,23,25) |
InChI Key |
XOMMBHBSHKXHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(C(=N1)SC)C(=O)N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the spirocyclic core and the introduction of functional groups such as the methylsulfanyl and phenyl groups. Common reagents used in these reactions include organometallic catalysts, sulfur-containing reagents, and various organic solvents. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different stereoisomers.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the spirocyclic core can produce various stereoisomers with different biological activities.
Scientific Research Applications
2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[5.5]UNDECA-13-DIENE-15-DICARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and inflammation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their functional groups and biological activities.
1,3-Dioxane and 1,3-Dithiane spiranes: These compounds have similar ring systems but contain different heteroatoms, leading to distinct chemical and biological properties.
Uniqueness
2-METHYL-4-(METHYLSULFANYL)-N1-PHENYL-3-AZASPIRO[55]UNDECA-13-DIENE-15-DICARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
